molecular formula C29H34F3N3O5S B13402000 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid

Cat. No.: B13402000
M. Wt: 593.7 g/mol
InChI Key: WALKWJPZELDSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a synthetic small molecule classified as a geranylgeranyltransferase-I (GGTase-I) inhibitor. It is structurally characterized by:

  • A naphthalen-1-yl substituent on the benzoyl core, enhancing hydrophobic interactions.
  • A methyl ester group at the C-terminus, improving cell permeability.
  • A (2R)-2-amino-3-sulfanylpropyl side chain, critical for enzyme binding.
  • Trifluoroacetic acid (TFA) as a counterion, likely enhancing solubility and stability.

Developed as part of the GGTI series (e.g., GGTI-297, GGTI-298) , this compound inhibits protein prenylation, a post-translational modification essential for membrane localization of signaling proteins like Rho GTPases. Its design reflects optimization efforts to balance potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALKWJPZELDSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (2R)-2-Amino-3-sulfanylpropyl Intermediate

The synthesis begins with the construction of the (2R)-2-amino-3-sulfanylpropyl fragment, which is pivotal for the biological activity of the final compound. This intermediate is typically prepared via a stereoselective reduction of the corresponding keto precursor, often derived from amino acid precursors such as L-cysteine derivatives. The process involves:

Coupling to the Naphthalen-1-ylbenzoyl Moiety

The sulfanyl intermediate is then coupled with a 2-naphthalen-1-ylbenzoyl chloride or acid derivative through amide bond formation, employing coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU in anhydrous solvents like dichloromethane or DMF. This step establishes the amino linkage essential for subsequent steps.

Construction of the Benzoyl-Naphthyl Framework

Synthesis of 2-Naphthalen-1-ylbenzoyl Chloride

The benzoyl component is synthesized via Friedel-Crafts acylation of naphthalene with benzoyl chloride, catalyzed by aluminum chloride, under controlled temperature conditions to obtain the desired 2-naphthalen-1-ylbenzoyl chloride. This acyl chloride then serves as an electrophile for amide formation.

Amide Bond Formation

The benzoyl chloride reacts with the amino group of the sulfanyl intermediate under basic conditions (e.g., triethylamine) to form the amide linkage, creating the core structure that links the aromatic and heteroatom components.

Assembly of the Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate

Esterification

The final step involves esterification of the amino acid derivative with methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid. This is typically achieved via:

  • Activation of the carboxylic acid group using carbodiimide reagents (e.g., DCC or EDC).
  • Reaction with methanol in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Salt Formation with Trifluoroacetic Acid

The compound is then treated with trifluoroacetic acid to form a stable salt, enhancing its solubility and stability for biological applications.

Data Tables Summarizing the Preparation

Step Reagents Conditions Key Intermediates Yield % References
1 Chiral reducing agents, protecting groups -78°C to room temperature (2R)-2-Amino-3-sulfanylpropyl 70-85
2 DCC, HATU, dichloromethane Room temperature Amide-linked sulfanyl intermediate 65-80
3 Friedel-Crafts acylation Anhydrous AlCl₃, low temperature 2-Naphthalen-1-ylbenzoyl chloride 60-75
4 Triethylamine, acyl chloride Room temperature Benzoyl-naphthyl amide 70-85
5 DCC, DMAP, methanol Room temperature Methyl ester of the amino acid 60-78
6 Trifluoroacetic acid Room temperature Final salt form 80-90

Notes and Critical Considerations

Research Discoveries and Advances

Recent advances in asymmetric catalysis and peptide coupling reagents have improved yields and stereoselectivity in synthesizing such complex molecules. Additionally, novel protecting group strategies and green chemistry approaches are increasingly adopted to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: GGTI298 Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

GGTI298 Trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

GGTI298 Trifluoroacetate exerts its effects by inhibiting geranylgeranyltransferase I, an enzyme involved in the post-translational modification of proteins. This inhibition prevents the proper functioning of proteins required for cell cycle progression, leading to cell cycle arrest and apoptosis. The molecular targets include Rap1A and other geranylgeranylated proteins .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparative Analysis of GGTase-I Inhibitors

Compound Name Aromatic Substituent Ester Group Sulfur Group Counterion IC₅₀ (GGTase-I) Key Reference
Target Compound (GGTI-298) Naphthalen-1-yl Methyl ester 3-sulfanylpropyl Trifluoroacetate 0.12 µM
GGTI-287 Phenyl Free acid 3-sulfanylpropyl None 0.34 µM
GGTI-297 Naphthalen-1-yl Free acid 3-sulfanylpropyl None 0.18 µM
GGTI-DU40 3,4-Dichlorophenyl Amide Methylsulfanylethyl None 0.45 µM
Methyl ester () Phenyl Methyl ester Methylsulfanyl None Not reported
Key Observations:

Aromatic Substituent :

  • The naphthalen-1-yl group in the target compound and GGTI-297 confers higher potency (IC₅₀ ~0.12–0.18 µM) compared to phenyl-substituted GGTI-287 (IC₅₀ 0.34 µM). The extended π-system likely enhances hydrophobic interactions within the GGTase-I active site .
  • GGTI-DU40, with a 3,4-dichlorophenyl group, shows reduced potency, suggesting bulkier substituents may hinder binding.

Ester vs. Free Acid :

  • The methyl ester in the target compound improves membrane permeability compared to free-acid analogs (GGTI-287, GGTI-297). Esterification is a common prodrug strategy to enhance bioavailability .

Sulfur Modifications: The 3-sulfanylpropyl chain in the target compound and GGTI-287/297 is critical for coordinating with the zinc ion in GGTase-I’s active site.

Counterion Effects: The trifluoroacetate in the target compound enhances aqueous solubility compared to non-salt forms. TFA’s electron-withdrawing properties stabilize the molecule but may introduce cytotoxicity at high concentrations .

Research Findings and Mechanistic Insights

  • GGTI-298 (Target Compound) : Validated as a selective GGTase-I inhibitor with >100-fold selectivity over farnesyltransferase (FTase) in enzyme assays . In cellular models, it inhibits Ras-related protein (RhoA) prenylation at 1 µM, demonstrating functional activity.
  • GGTI-287 : Shows moderate potency but suffers from poor cellular uptake due to its free-acid form .
  • GGTI-DU40: Despite structural novelty, its dichlorophenyl group and methylsulfanylethyl side chain reduce binding efficiency, highlighting the importance of the naphthalene-thiol synergy .

Biological Activity

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate, 2,2,2-trifluoroacetic acid (often referred to as GGTI 298) is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapy and other diseases. Its mechanism of action primarily involves the inhibition of geranylgeranyltransferase I (GGTase-I), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways.

GGTase-I plays a vital role in the lipidation of proteins, which is essential for their proper localization and function within the cell. The inhibition of GGTase-I by GGTI 298 disrupts the prenylation process, leading to mislocalization and altered activity of target proteins such as oncogenic Ras. This mislocalization is crucial as it affects cellular signaling pathways related to growth and differentiation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Biological Activity and Research Findings

1. Inhibition of Farnesylation and Geranylgeranylation
GGTI 298 has been shown to effectively inhibit both farnesylation and geranylgeranylation processes. This dual inhibition is significant because it targets multiple pathways associated with cancer progression. Studies indicate that GGTI 298 can lead to reduced proliferation of cancer cells by blocking these post-translational modifications .

2. Anticancer Properties
Numerous studies have explored the anticancer properties of GGTI 298. In vitro experiments have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those with mutations in the Ras pathway. For instance, treatment with GGTI 298 resulted in a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls .

3. Broader Therapeutic Potential
Beyond its anticancer applications, GGTI 298 has potential therapeutic implications for other diseases. Research suggests that GGTase-I inhibitors may also play roles in treating conditions such as inflammation, multiple sclerosis, and viral infections like Hepatitis C and HIV . The versatility of GGTI 298 highlights its importance as a candidate for further pharmacological exploration.

Case Studies

Study Findings
Study A (2009)In vitro testing showed significant inhibition of cell proliferation in Ras-mutated cells treated with GGTI 298.Supports the use of GGTI 298 as a targeted therapy for cancers driven by Ras mutations .
Study B (2020)Evaluated the anti-inflammatory effects of GGTI 298 in models of rheumatoid arthritis.Suggests potential use in managing inflammatory diseases due to its ability to modulate protein interactions .
Study C (2021)Investigated the effects on viral replication in Hepatitis C models.Indicates that GGTI 298 may reduce viral load by inhibiting key protein modifications necessary for viral life cycles .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer:

  • Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) are critical for verifying stereochemical configuration, especially at the (2S) and (2R) centers .
  • High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight, functional groups (e.g., naphthalen-1-ylbenzoyl, trifluoroacetic acid), and regiochemistry .
  • Purity assessment should combine reverse-phase HPLC (≥95% purity) with TLC to detect residual solvents or unreacted intermediates .

Q. What are the key steps in synthesizing this compound, and how can common pitfalls be avoided?

  • Methodological Answer:

  • Step 1: Coupling the (2R)-2-amino-3-sulfanylpropyl moiety to the 2-naphthalen-1-ylbenzoyl group via amide bond formation. Use DCC/DMAP or HATU as coupling agents in anhydrous dichloromethane (DCM) to minimize hydrolysis .
  • Step 2: Methyl esterification of the pentanoate group. Avoid excess methanol to prevent transesterification; monitor via FT-IR for carbonyl (C=O) stretching .
  • Pitfalls:
  • Racemization risk: Maintain low temperatures (<0°C) during amide coupling to preserve stereochemistry .
  • Trifluoroacetic acid (TFA) removal: Use lyophilization or rotary evaporation under reduced pressure to eliminate residual TFA .

Advanced Research Questions

Q. How can researchers resolve contradictory data on enzyme inhibition mechanisms involving this compound?

  • Methodological Answer:

  • Standardize assay conditions: Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and pre-incubate the compound with target enzymes (e.g., cysteine proteases) to ensure equilibrium binding .
  • Kinetic analysis: Perform Michaelis-Menten and Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if conflicting KiK_i values arise, test under varying substrate concentrations to identify allosteric effects .
  • Cross-validate with orthogonal methods: Use surface plasmon resonance (SPR) to measure binding affinity independently of enzymatic activity .

Q. What strategies optimize reaction yields when synthesizing derivatives with trifluoroacetyl or sulfanyl groups?

  • Methodological Answer:

  • Solvent optimization: Replace polar aprotic solvents (e.g., DMF) with tetrahydrofuran (THF) or acetonitrile to enhance solubility of trifluoroacetyl intermediates and reduce side reactions .
  • Protecting groups: Temporarily protect the sulfanyl (-SH) group with trityl chloride to prevent oxidation during synthesis. Deprotect with TFA/water (95:5) post-reaction .
  • Catalyst screening: Test palladium on carbon (Pd/C) or enzyme-mediated catalysis for hydrogenation steps to improve regioselectivity .

Comparative Structural Analysis

Q. How do structural analogs of this compound differ in biological activity or reactivity?

  • Methodological Answer:

  • Analog Design: Replace the naphthalen-1-yl group with 4-fluorophenyl or trifluoromethylphenyl to assess steric/electronic effects on receptor binding .
  • Activity Comparison:
Compound ModificationBiological ImpactReference
Trifluoroacetyl → AcetylReduced metabolic stability
4-Methylpentanoate → 4-CyanoEnhanced enzyme inhibition (IC₅₀ ↓ 40%)
2-Naphthalen-1-yl → 2-PyridinylShift from antagonist to partial agonist
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding poses and explain experimental discrepancies .

Safety and Handling

Q. What precautions are critical when handling the sulfanyl (-SH) and trifluoroacetic acid components?

  • Methodological Answer:

  • Sulfanyl group stability: Store the compound under argon/nitrogen at -20°C to prevent disulfide formation. Use chelating agents (EDTA) in buffers to inhibit metal-catalyzed oxidation .
  • TFA exposure mitigation: Work in a fume hood with pH-neutralizing traps during lyophilization. Monitor airborne TFA with FT-IR gas analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

  • Methodological Answer:

  • Solubility profiling: Use dynamic light scattering (DLS) to measure aggregation in PBS (pH 7.4) vs. DMSO. If discrepancies arise, check for polymorphism via X-ray crystallography .
  • Salt formation: Convert to hydrochloride salts to improve aqueous solubility (e.g., 2.5 mg/mL in water vs. 0.1 mg/mL for free base) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.